4-Chlorobenzenesulfonamide
Overview
Description
4-Chlorobenzenesulfonamide is an organic compound with the molecular formula C6H6ClNO2S. It is a derivative of benzenesulfonamide, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorobenzenesulfonamide can be synthesized through several methods. One common method involves the reaction of chlorobenzene with chlorosulfonic acid to form 4-chlorobenzenesulfonyl chloride, which is then treated with ammonia to yield this compound . The reaction conditions typically include:
Step 1: Chlorobenzene is reacted with chlorosulfonic acid at 50-60°C for 2-5 hours.
Step 2: The resulting 4-chlorobenzenesulfonyl chloride is then reacted with ammonia at 40-42°C for 1-2 hours.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction, leading to different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonamides can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids.
Reduction Products: Reduction can yield amines or other reduced derivatives.
Scientific Research Applications
4-Chlorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as an anticonvulsant.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of carbonic anhydrases, which are enzymes involved in the regulation of pH and fluid balance in the body . The compound binds to the active site of the enzyme, preventing its normal function and leading to various physiological effects.
Comparison with Similar Compounds
4-Chlorobenzenesulfonamide can be compared with other similar compounds, such as:
Benzenesulfonamide: The parent compound without the chlorine substitution.
4-Methoxybenzenesulfonamide: A derivative with a methoxy group instead of chlorine.
4-Nitrobenzenesulfonamide: A derivative with a nitro group instead of chlorine.
Uniqueness: The presence of the chlorine atom in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and specific binding affinities to biological targets .
Properties
IUPAC Name |
4-chlorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHDJHHNEURCNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052661 | |
Record name | 4-Chlorobenzenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98-64-6 | |
Record name | 4-Chlorobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorobenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorobenzenesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403674 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chlorobenzenesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, 4-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Chlorobenzenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorobenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.445 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone:* Molecular Formula: C6H6ClNO2S * Molecular Weight: 191.64 g/mol
- IR: Characteristic peaks for sulfonamide groups (S=O stretching, N-H stretching) and aromatic C-H stretching would be observed. [, , ]
- 1H-NMR: Signals corresponding to aromatic protons and the sulfonamide NH proton would be present. [, , ]
- EI-MS: Would show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns. [, , ]
A: While 4-Chlorobenzenesulfonamide itself might not be a catalyst in the traditional sense, derivatives like N-(arylseleno)-4-chlorobenzenesulfonamide have demonstrated catalytic activity in the oxidation of alcohols to carbonyl compounds. [] This reaction likely proceeds through a catalytic cycle involving the selenium moiety. [] Further research is needed to explore the full catalytic potential of this compound class.
A: The provided research highlights the use of QSAR (Quantitative Structure-Activity Relationship) studies to correlate the antimicrobial and analgesic activities of N-benzylidene-4-chlorobenzenesulfonamides with their physicochemical parameters. [] This approach aids in predicting the activity of new derivatives based on their structural features. [] Additionally, quantum theory computations and the Quantum Theory of Atoms in Molecules (QTAIM) approach were employed to analyze the hydrogen-bonding interactions in cocrystals of this compound derivatives, providing insights into their solid-state behavior. []
A: Modifications to the core structure of this compound, particularly at the sulfonamide nitrogen, significantly impact its biological activity. [, , , , ] For example:
- N-alkylation/aralkylation: Introduction of alkyl or aralkyl groups on the sulfonamide nitrogen leads to varied inhibitory activity against enzymes like acetylcholinesterase, α-glucosidase, lipoxygenase, and chymotrypsin. [, , , ]
- N-benzylidene derivatives: Showed promising antimicrobial and analgesic properties. []
- N-hydroxy-N-methyl substitution: Resulted in irreversible carbonic anhydrase inhibition and potential topical activity in reducing IOP. []
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